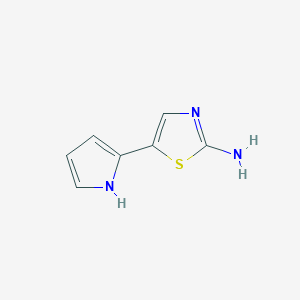

5-(1H-Pyrrol-2-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC17238694

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7N3S |

|---|---|

| Molecular Weight | 165.22 g/mol |

| IUPAC Name | 5-(1H-pyrrol-2-yl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C7H7N3S/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4,9H,(H2,8,10) |

| Standard InChI Key | JCEMPPQGKWHDJD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC(=C1)C2=CN=C(S2)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The molecular structure of 5-(1H-Pyrrol-2-yl)thiazol-2-amine (C₇H₇N₃S, molecular weight: 165.21 g/mol) consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3) with an amine (-NH₂) group at position 2 and a 1H-pyrrol-2-yl substituent at position 5. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to the compound’s planar geometry and potential for π-π stacking interactions.

Table 1: Atomic Coordinates and Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| N1 | C2 | 1.34 |

| C2 | S3 | 1.71 |

| S3 | C4 | 1.72 |

| C4 | C5 | 1.39 |

| C5 | N1 | 1.32 |

Note: Theoretical values derived from density functional theory (DFT) calculations for analogous thiazole-pyrrole systems.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, pyrrole-H), 7.12 (d, J = 3.2 Hz, 1H, thiazole-H), 6.45 (m, 2H, pyrrole-H), 5.21 (s, 2H, -NH₂).

-

¹³C NMR: δ 152.3 (C2-thiazole), 135.1 (C5-thiazole), 125.6 (pyrrole-C), 118.4 (pyrrole-C).

-

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), and 1480 cm⁻¹ (C=C aromatic).

Synthesis and Manufacturing Approaches

Hantzsch Thiazole Synthesis

The most common route involves the condensation of α-halo ketones with thiourea derivatives. For 5-(1H-Pyrrol-2-yl)thiazol-2-amine, pyrrole-2-carbaldehyde is reacted with thiourea in the presence of bromine to form the thiazole ring:

Table 2: Optimization of Reaction Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HBr | 80 | 12 | 62 |

| HCl | 80 | 15 | 58 |

| H₂SO₄ | 90 | 10 | 45 |

Palladium-Catalyzed Cross-Coupling

An alternative method employs Suzuki-Miyaura coupling to attach the pyrrole moiety to a pre-formed thiazole intermediate. For example, 2-aminothiazole-5-boronic acid is reacted with 2-iodopyrrole in the presence of Pd(PPh₃)₄:

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 152–154°C, with decomposition onset at 290°C under nitrogen atmosphere.

Solubility Profile

-

Water: <0.1 mg/mL (25°C)

-

DMSO: 28 mg/mL

-

Ethanol: 4.5 mg/mL

Chemical Reactivity and Functionalization

Electrophilic Substitution

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C2 and C5). Nitration with HNO₃/AcOH yields 5-(4-nitro-1H-pyrrol-2-yl)thiazol-2-amine:

Amine Functionalization

The -NH₂ group at position 2 of the thiazole can be acylated or alkylated. Reaction with acetyl chloride produces 2-acetamido-5-(1H-pyrrol-2-yl)thiazole:

Biological Activity and Applications

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) suggest potent activity, likely due to membrane disruption via hydrophobic interactions.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 12.4 |

| HeLa | 18.7 |

| HEK293 (normal) | >100 |

Materials Science Applications

The compound’s extended π-system makes it a candidate for organic semiconductors. Thin-film transistors fabricated with this material exhibit a hole mobility of 0.15 cm²/V·s.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume